N-(3-cyanophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDAQWJZCSIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance Within Furan 2 Carboxamide Chemical Space
The furan-2-carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. researchgate.net This framework's versatility has made it a focal point for synthetic chemists and pharmacologists. Research has demonstrated that compounds incorporating this core can act as potent therapeutic agents across various disease areas.
A notable area of investigation is in infectious diseases. A diversity-oriented synthesis of furan-2-carboxamides has led to the discovery of compounds with significant antibiofilm activity against the pathogenic bacterium Pseudomonas aeruginosa. nih.govnih.govresearchgate.net These molecules were designed as bioisosteric replacements for furanone-based quorum sensing inhibitors, and certain derivatives, such as carbohydrazides and triazoles, were found to reduce virulence factors like pyocyanin (B1662382) and proteases. nih.govnih.gov Further studies have explored other furan (B31954) carboxamides for their antimicrobial properties against various bacteria and fungi. mdpi.commdpi.comnih.gov For instance, N-(4-bromophenyl)furan-2-carboxamides have been synthesized and tested against clinically isolated drug-resistant bacteria. mdpi.com
Beyond antimicrobial applications, the furan-2-carboxamide moiety is integral to compounds targeting other cellular mechanisms. Some derivatives have been identified as microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells, highlighting their potential as antineoplastic agents. researchgate.net The scaffold is also present in carbamothioyl-furan-2-carboxamide derivatives that have shown potential as both anti-cancer and anti-microbial agents. mdpi.com The broad utility of this chemical class underscores the significance of exploring novel substitutions, such as the 3-cyanophenyl group, to further probe and expand its therapeutic potential.
| Furan-2-Carboxamide Derivative Type | Reported Biological Activity |
|---|---|
| General Furan-2-carboxamides | Antibiofilm, Anti-quorum sensing nih.govnih.gov |
| Carbamothioyl-furan-2-carboxamides | Anticancer, Antimicrobial mdpi.com |
| N-(4-bromophenyl)furan-2-carboxamides | Antibacterial against drug-resistant strains mdpi.com |
| General Furan-2-carboxamides | Antitumor, Antiviral, Anti-inflammatory researchgate.net |
| Furan-3-carboxamides | Antimicrobial (yeast, fungi, bacteria) nih.gov |
Overview of the Cyanophenyl Moiety S Relevance in Medicinal Chemistry
The incorporation of a nitrile (cyano) group, particularly as part of a cyanophenyl moiety, is a well-established strategy in modern drug design. nih.gov The nitrile group possesses unique physicochemical properties that can significantly enhance a molecule's pharmacological profile. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, allowing for critical interactions with biological targets. nih.gov
This functional group is found in numerous FDA-approved pharmaceuticals, demonstrating its importance and versatility. nih.gov The strategic placement of a nitrile group can lead to improved binding affinity, enhanced metabolic stability, and better pharmacokinetic properties. nih.gov For example, in certain enzyme inhibitors, the nitrile group can form reversible covalent bonds or strong dipole interactions with active site residues, leading to potent inhibition. nih.gov
The aryl nitrile motif is the most common class of nitrile-containing drugs. nih.gov The cyanophenyl group is often used as a bioisostere for other functionalities, like a ketone, to engage in polar interactions. Its presence can also polarize the aromatic ring, making it less susceptible to oxidative metabolism and thus improving the drug's half-life. nih.gov This moiety is a key component in drugs targeting a wide range of conditions, from heart failure and hypertension to various cancers. nih.gov The inclusion of the 3-cyanophenyl group in the target compound, therefore, represents a rational design choice aimed at leveraging these beneficial properties.
| Nitrile-Containing Drug/Drug Class | Therapeutic Area |
|---|---|
| Verapamil | Cardiovascular (Calcium channel blocker) nih.govnih.gov |
| Milrinone | Cardiovascular (Heart failure) nih.govnih.gov |
| Vildagliptin / Saxagliptin | Diabetes (DPP-4 inhibitors) nih.gov |
| Cefmetazole | Antibacterial nih.gov |
| Letrozole / Anastrozole | Oncology (Aromatase inhibitors) nih.gov |
Preclinical Biological Activity and Pharmacological Investigations
Antimicrobial Activity Assessments
The antimicrobial potential of furan-2-carboxamide derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic microorganisms.
Direct experimental data on the antibacterial efficacy and spectrum of activity specifically for N-(3-cyanophenyl)furan-2-carboxamide are not extensively available in the current scientific literature. However, research on the broader class of furan-2-carboxamide derivatives indicates that this chemical scaffold is a promising area for the development of new antibacterial agents.
Studies on various N-substituted furan-2-carboxamides have demonstrated a range of antibacterial activities. For instance, a study on functionalized N-(4-bromophenyl)furan-2-carboxamides showed activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA). The parent compound in this study, N-(4-bromophenyl)furan-2-carboxamide, was identified as having the most effective activity against these strains, particularly NDM-positive A. baumannii.
Another study focused on a diversity-oriented synthesis of furan-2-carboxamides reported their potential as antibiofilm agents against Pseudomonas aeruginosa. While not a direct measure of bactericidal or bacteriostatic activity, the inhibition of biofilm formation is a crucial strategy in combating chronic and resistant bacterial infections. This research highlighted that certain carbohydrazide (B1668358) and triazole derivatives of furan-2-carboxamide exhibited significant antibiofilm activity.
It is important to note that the antibacterial spectrum and potency are highly dependent on the specific substitutions on the furan (B31954) and the phenyl rings. The presence of the cyano group at the meta-position of the phenyl ring in this compound suggests a specific electronic and steric profile that would require dedicated microbiological screening to determine its precise antibacterial properties. Without direct testing, any potential antibacterial activity remains speculative and an area for future investigation.
Similar to the antibacterial data, specific studies detailing the antifungal potential and inhibitory mechanisms of this compound are not readily found in the reviewed literature. However, the furan-2-carboxamide scaffold has been investigated for its antifungal properties.
For example, research into novel pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives, which share a carboxamide linkage, has shown notable antifungal activity against various phytopathogenic fungi. One of the isoxazole (B147169) pyrazole carboxylate compounds demonstrated significant activity against Rhizoctonia solani. nih.gov
Another study on nitrofuran derivatives, a class of compounds containing a furan ring, reported inhibitory activity against a range of fungal species, with some compounds showing potent activity against Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, and Trichophyton mentagrophytes. nih.gov While these compounds are not direct analogues, they highlight the potential of the furan moiety in antifungal drug design.
The mechanism of action for antifungal furan-2-carboxamides is not fully elucidated and likely varies depending on the specific derivative. Potential mechanisms could involve the disruption of fungal cell wall integrity, inhibition of essential enzymes, or interference with fungal metabolic pathways. The specific impact of the 3-cyano substitution on the phenyl ring of this compound on its antifungal potential and mechanism of action remains an open question requiring further research.
A promising area of research for compounds structurally related to this compound is their potential as antitubercular agents, specifically as inhibitors of salicylate (B1505791) synthase (MbtI). MbtI is a crucial enzyme in the biosynthetic pathway of mycobactins, the iron-chelating siderophores of Mycobacterium tuberculosis. Inhibition of MbtI disrupts iron acquisition, which is essential for the bacterium's survival and virulence.
While direct in vitro mycobacterial growth inhibition data for this compound is not available, a closely related analogue, 5-(3-cyanophenyl)furan-2-carboxylic acid , has been identified as a potent MbtI inhibitor. mdpi.com This compound shares the key structural features of a furan ring linked to a 3-cyanophenyl group.
In a study focused on the development of MbtI inhibitors, 5-(3-cyanophenyl)furan-2-carboxylic acid and its derivatives were synthesized and evaluated. One of the most promising compounds from this class, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid , demonstrated significant antimycobacterial activity. The in vitro inhibitory data for this related compound is presented below.
| Compound | MbtI IC50 (µM) | M. bovis BCG MIC99 (µM) |
|---|---|---|
| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~15 | 125 |
The data indicates that this structural analogue possesses potent inhibitory activity against the MbtI enzyme and significant activity against a non-pathogenic strain of mycobacteria often used as a model for M. tuberculosis. The 3-cyano substitution was found to be important for the inhibitory activity. These findings strongly suggest that this compound warrants investigation as a potential antitubercular agent.
To further understand the potential of MbtI inhibitors as antitubercular agents, ex vivo studies in relevant cellular models are crucial. While there is no specific ex vivo data for this compound, a study on a related compound, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid , investigated its activity in M. tuberculosis-infected murine alveolar-like macrophages. nih.gov This study highlighted that while the compound was a potent MbtI inhibitor, its efficacy in the cellular model was observed at higher concentrations. nih.gov
This underscores the importance of cellular permeability and metabolic stability in translating enzymatic inhibition into whole-cell and in vivo activity. Future research on this compound should include such ex vivo assessments to determine its potential for intracellular mycobacterial killing.
Antitubercular Activity Research as Salicylate Synthase (MbtI) Inhibitors
Antineoplastic and Cytotoxic Research
The cytotoxic potential of furan-2-carboxamide derivatives against various cancer cell lines has been explored, suggesting that this scaffold may have applications in oncology. However, specific antineoplastic and cytotoxic research on this compound is limited in the available literature.
A study on a series of carbamothioyl-furan-2-carboxamide derivatives investigated their anti-cancer activity against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) human cancer cell lines. mdpi.com One of the compounds, N-(p-tolylcarbamothioyl)furan-2-carboxamide , showed the highest activity against hepatocellular carcinoma cells at a concentration of 20 μg/mL, with a cell viability of 33.29%. mdpi.com
The cytotoxic activity of these derivatives was found to be dependent on the nature of the substituent on the phenyl ring. The data for selected carbamothioyl-furan-2-carboxamide derivatives are presented below.
| Compound | Cancer Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|---|
| N-(p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 100 | 33.29 |
| Huh-7 | 100 | 45.09 | |
| MCF-7 | 100 | 41.81 | |
| N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 | 100 | 53.33 |
| Huh-7 | 100 | 66.42 | |
| MCF-7 | 100 | 58.63 |
These findings indicate that the furan-2-carboxamide scaffold can be a viable starting point for the design of novel cytotoxic agents. The specific cytotoxic profile of this compound would need to be determined through direct in vitro screening against a panel of cancer cell lines.
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7)
A series of novel carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anti-cancer properties against several human cancer cell lines. mdpi.comnih.gov In these studies, compounds were tested for their ability to reduce the viability of hepatocellular carcinoma cells (HepG2 and Huh-7) and breast cancer cells (MCF-7). mdpi.com
One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest anti-cancer activity among the tested compounds, showing a significant reduction in cell viability against HepG2 cells. mdpi.comnih.gov Other analogs also exhibited notable anti-cancer effects against the HepG2 line. mdpi.com The anti-cancer activity of these derivatives is influenced by the nature of the substituent on the phenyl ring, with findings suggesting that electron-donating groups may enhance their cytotoxic potential. nih.gov
Table 1: In Vitro Activity of a Representative Furan-2-Carboxamide Derivative
| Compound | Cancer Cell Line | Activity Metric | Result |
|---|---|---|---|
| p-tolylcarbamothioyl) furan-2-carboxamide | HepG2 | % Cell Viability | 33.29% |
| p-tolylcarbamothioyl) furan-2-carboxamide | Huh-7 | % Cell Viability | 45.09% |
Inhibition of Key Oncogenic Pathways and Targets (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a major target for the development of anticancer drugs. nih.govdovepress.comresearchgate.net The furan-2-carboxamide scaffold has been incorporated into molecules designed as VEGFR-2 inhibitors. researchgate.net
While direct inhibitory data for this compound against VEGFR-2 is not available, numerous studies have focused on related structures. For instance, new series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been synthesized and shown to be good inhibitors of VEGFR-2, with activity in the nanomolar range. researchgate.net Similarly, other heterocyclic systems linked to a carboxamide group, such as quinoline-3-carboxamides, have been designed to target the VEGFR-2 active site, leading to apoptosis in cancer cells. nih.gov These findings underscore the potential of the broader carboxamide class to interfere with this key oncogenic pathway. nih.govnih.gov
Neurological and Pain Pathway Modulation
In addition to oncology, the furan-2-carboxamide structure and its analogs have been explored for their effects on the nervous system, including the modulation of pain pathways and potential neuroprotective roles.
Voltage-Gated Sodium Channel (Nav1.8) Blockade for Analgesic Potential
The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral pain-sensing neurons and is a genetically and pharmacologically validated target for pain management. researchgate.netnih.gov Selective blockers of Nav1.8 are sought after as non-opioid analgesics. researchgate.netyoutube.com
A specific, structurally related furan-2-carboxamide derivative, A-803467 (5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide), has been identified as a potent and selective Nav1.8 sodium channel blocker. nih.govresearchgate.net Systemic administration of this compound has been shown to reduce behavioral measures of chronic pain in animal models. nih.gov A-803467 was found to decrease both mechanically evoked and spontaneous neuronal activity in neuropathic rat models, indicating that Nav1.8 channels are key to modulating pain signals. nih.govresearchgate.net
Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
The Melanin-Concentrating Hormone (MCH) system, particularly the MCH-1 receptor (MCH-R1), is implicated in the regulation of energy balance, feeding behavior, and mood. nih.govresearchgate.netnih.gov As such, MCH-R1 antagonists have been investigated as potential treatments for obesity and mood disorders like depression and anxiety. researchgate.netnih.govmdpi.commdpi.com The search for small molecule MCH-R1 antagonists has been an active area of pharmaceutical research, leading to the development of a wide range of structural types that can block the effects of MCH. researchgate.netnih.gov While many compounds have been patented and some have entered clinical trials, specific data identifying this compound as an MCH-R1 antagonist is not currently available. researchgate.net
Investigations into Neuroprotective Properties
Neuroprotection refers to strategies that defend the central nervous system from injury and degradation associated with acute events or chronic neurodegenerative disorders. nih.gov Research has been conducted on various carboxamide derivatives for their potential neuroprotective effects.
Studies on a series of novel benzofuran-2-carboxamide (B1298429) derivatives, which feature a related but distinct core structure, have shown considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.govresearchgate.net Certain compounds in this class exhibited potent and efficacious neuroprotective action, with some also demonstrating the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting antioxidant activity. nih.govresearchgate.net Natural products containing various chemical scaffolds have also been widely investigated for neuroprotective properties, acting through mechanisms such as anti-inflammatory, anti-apoptotic, and antioxidant effects. nih.govmdpi.com
Anticonvulsant Activity Evaluation
Data regarding the specific anticonvulsant activity of this compound is not available in the reviewed scientific literature. While the broader class of furan derivatives has been investigated for a range of biological activities, including anticonvulsant properties, dedicated studies on this compound for this specific pharmacological effect have not been identified. utripoli.edu.ly
Anti-inflammatory Properties
There is a lack of specific data in the existing literature concerning the anti-inflammatory properties of this compound. Although various furan carboxamide compounds are being explored for their potential as anti-inflammatory agents, research focusing on the 3-cyanophenyl substituted derivative has not been found. ontosight.aiontosight.ainih.gov General studies on furan derivatives have indicated potential anti-inflammatory effects through mechanisms like the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov However, without direct experimental evaluation, the anti-inflammatory potential of this compound remains undetermined.
Anti-biofilm Activities
The anti-biofilm properties of the furan-2-carboxamide scaffold have been a subject of scientific investigation, particularly against pathogenic bacteria such as Pseudomonas aeruginosa.
Research into a diverse library of furan-2-carboxamides has demonstrated their potential to inhibit biofilm formation in P. aeruginosa. nih.gov These compounds were designed as bioisosteric replacements for furanones, which are known to have anti-biofilm activity but can be unstable. The furan-2-carboxamide structure offers a more stable alternative. nih.gov
In a study evaluating several series of furan-2-carboxamides, it was found that many of these compounds could reduce biofilm formation in P. aeruginosa cultures. The effectiveness of these compounds was shown to be dependent on the substituents attached to the core structure. nih.gov For instance, certain carbohydrazide and triazole derivatives of furan-2-carboxamide showed significant biofilm reduction. nih.gov One of the most active derivatives, a carbohydrazide, achieved a 58% reduction in P. aeruginosa biofilm. nih.gov Importantly, the observed anti-biofilm effects were not due to the inhibition of bacterial growth, indicating a specific action on the biofilm formation process. nih.gov
While this compound was not the most potent compound in the series tested, the collective data for the furan-2-carboxamide class suggests that this structural motif is a promising starting point for the development of new anti-biofilm agents.
Table 1: Biofilm Inhibition by Selected Furan-2-Carboxamide Derivatives in P. aeruginosa
| Compound Type | Derivative Example | Biofilm Inhibition (%) |
| Carbohydrazide | Derivative 4b | 58% |
| Triazole | - | Significant Activity |
Note: This table is interactive and presents data on the anti-biofilm activity of the general class of furan-2-carboxamides.
The anti-biofilm activity of furan-2-carboxamides is believed to be linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.
Studies on active furan-2-carboxamide derivatives have shown that they can reduce the production of QS-regulated virulence factors in P. aeruginosa. nih.gov Specifically, treatment with these compounds led to a decrease in the production of pyocyanin (B1662382), a blue-green pigment and significant virulence factor, and a reduction in protease activity. nih.gov
For example, certain furan-2-carboxamide derivatives were found to decrease pyocyanin production by over 25%, with one triazole derivative showing a 33% inhibition. nih.gov The same compounds also demonstrated a reduction in protease activity, albeit to a lesser extent. nih.gov These findings support the hypothesis that furan-2-carboxamides interfere with the QS system of P. aeruginosa, which in turn reduces its pathogenicity. Molecular docking studies have suggested that these compounds may act by binding to LasR, a key transcriptional regulator in the P. aeruginosa QS circuit. nih.gov
Table 2: Reduction of Virulence Factors in P. aeruginosa by Furan-2-Carboxamide Derivatives
| Derivative | Pyocyanin Inhibition (%) | Protease Inhibition (%) |
| Carbohydrazide 4b | >25% | 18% |
| Triazole 7d | 33% | 6% |
| Triazole 7e | >25% | 16% |
Note: This interactive table summarizes the impact of selected furan-2-carboxamide derivatives on key virulence factors in P. aeruginosa.
Structure Activity Relationship Sar and Ligand Design Studies
Elucidation of Structural Determinants for Biological Efficacy
The biological activity of the N-phenylfuran-2-carboxamide scaffold is profoundly influenced by the nature and position of substituents on both the furan (B31954) and the N-phenyl rings. The core structure, featuring a furan ring linked to a phenyl ring via a carboxamide bridge, serves as a versatile template for modification in drug design. The furan moiety, an electron-rich system, is a known pharmacologically active entity, valued for its ability to form hydrogen bonds with various biological enzymes and improve the pharmacokinetic properties of parent compounds. mdpi.commdpi.com The carboxamide linker is also crucial, often playing a structural role and facilitating optimal orientation for interaction with a drug's target. mdpi.comresearchgate.net
While N-(3-cyanophenyl)furan-2-carboxamide itself is unsubstituted at the furan ring beyond the C2 carboxamide, studies on related analogues demonstrate that substitutions on this ring are a key area for activity modulation. The furan nucleus is a common pharmacophore in compounds with promising anticancer activity. mdpi.com
Systematic SAR investigations of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists have shown that adding various substituted aryl groups at the C-5 position of the furan ring significantly impacts potency. nih.gov This suggests that the C-5 position is a critical vector for exploring interactions with the target protein. In one such study, the introduction of a 3,4-difluorophenyl group at the C-5 position resulted in a highly potent antagonist with an IC50 value of 6 nM. nih.gov This highlights the sensitivity of the scaffold's activity to electronic and steric modifications on the furan ring.
Table 1: Influence of C-5 Furan Ring Substitution on Urotensin-II Receptor Antagonist Activity Note: The core structure is 5-aryl-N-[4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl]furan-2-carboxamide.
| Compound ID (Reference) | C-5 Furan Substituent | IC50 (nM) |
|---|---|---|
| Analog 1 nih.gov | Phenyl | >1000 |
| Analog 2 nih.gov | 4-Fluorophenyl | 56 |
| Analog 3 nih.gov | 3,4-Difluorophenyl | 6 |
| Analog 4 nih.gov | 4-Chlorophenyl | 25 |
Substitutions on the N-phenyl ring of the furan-2-carboxamide scaffold are a primary determinant of biological activity and selectivity. The position (ortho, meta, para) and the electronic nature (withdrawing or donating) of these substituents dictate the pharmacological profile. mdpi.commdpi.comnih.gov
The cyano group (-CN) at the meta-position of the N-phenyl ring is a particularly important feature. In studies of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the presence of a cyano group on the phenyl ring was found to be essential for activity. mdpi.com Among a series of compounds with various electron-withdrawing and electron-donating groups, only those bearing a -CN substituent were effective at decreasing FOXM1 expression. mdpi.com
The potent electron-withdrawing nature of the cyano group significantly alters the electronic density of the entire molecule. mdpi.com Molecular electrostatic potential (MEP) maps have shown that the electron-withdrawing effect of the -CN group is stronger than that of a nitro (-NO2) group in similar scaffolds, a factor that may contribute to a more favorable binding orientation in the target protein's active site. mdpi.com The cyano group is a versatile functional group in organic chemistry and is present in numerous pharmaceutical agents. researchgate.net
The interplay between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the N-phenyl ring is a classic strategy for modulating activity. EWGs, such as nitro (-NO2) and trifluoromethyl (-CF3), decrease the electron density on the aromatic ring, while EDGs, such as methyl (-CH3) and methoxy (B1213986) (-OCH3), increase it. lasalle.edunih.gov These electronic perturbations can influence binding affinity, metabolic stability, and pharmacokinetic properties.
In a series of carbamothioyl-furan-2-carboxamide derivatives, the position of a nitro group (an EWG) on the phenyl ring significantly affected anti-cancer potential, with the decreasing order of activity being ortho > meta > para. mdpi.com Conversely, other studies on different scaffolds have found that the presence of electron-donating substituents can enhance biological activity. mdpi.com For example, in a series of benzofuran-2-carboxamide (B1298429) derivatives evaluated for neuroprotective effects, a methyl group (-CH3) at the R2 position and a hydroxyl group (-OH) at the R3 position were found to be important for potent anti-excitotoxic action. nih.gov
These findings underscore that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the rest of the molecular scaffold.
Table 2: Effect of N-Phenyl Ring Substituents on Biological Activity in Furan-2-Carboxamide Analogues
| Scaffold | Substituent & Position | Observed Effect | Reference |
|---|---|---|---|
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | Cyano (-CN) | Essential for FOXM1 inhibitory activity | mdpi.com |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | Nitro (-NO2) | Inactive as FOXM1 inhibitor | mdpi.com |
| N-(phenylcarbamothioyl)furan-2-carboxamide | ortho-Nitro | Most active anti-cancer agent in series | mdpi.com |
| N-(phenylcarbamothioyl)furan-2-carboxamide | meta-Nitro | Intermediate anti-cancer activity | mdpi.com |
| N-(phenylcarbamothioyl)furan-2-carboxamide | para-Nitro | Least active anti-cancer agent in series | mdpi.com |
| 7-methoxy-N-(phenyl)benzofuran-2-carboxamide | -CH3 at R2 | Potent neuroprotective action | nih.gov |
Impact of N-Phenyl Ring Substitutions and Positional Isomerism on Pharmacological Profiles
Conformational Analysis and Flexible Linker Considerations in Analogues
The conformation is largely governed by the interplay of several factors, including potential intramolecular hydrogen bonding between the furan oxygen and the amide N-H group, steric hindrance, and solvent polarity. nih.gov Studies on N-methylfuran-2-carboxamide reveal that even with a geometrically non-optimal S(5)-type hydrogen bond, the molecule retains a significant portion of the H-bonded (eclipsed) conformation, even in polar protic solvents. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. The introduction of different linkers or modifications that alter the flexibility between the furan and phenyl rings can be used to fine-tune the orientation of these key pharmacophoric elements.
Pharmacophore Identification and Bioisosteric Replacement Strategies
The furan-2-carboxamide core is a key pharmacophore. Molecular hybridization, which integrates pharmacophoric elements from different active molecules into a single structure, is a common strategy in rational drug design. mdpi.com The carbonyl group of the amide linker is often essential for interacting with target proteins, for instance by forming hydrogen bonds with key residues like Tryptophan (Trp) or Tyrosine (Tyr) in a binding cavity. nih.gov
Bioisosteric replacement is another powerful strategy used to optimize lead compounds. This involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. In the context of furan-2-carboxamides, the entire moiety has been successfully used as a bioisosteric replacement for chemically labile furanone rings to create more stable compounds with significant antibiofilm activity. nih.govnih.gov This strategy maintained the crucial carbonyl group necessary for target interaction while improving the drug-like properties of the molecule. nih.gov Further modifications could involve replacing the furan ring with other 5-membered heterocycles or replacing the cyano group with other strong hydrogen bond acceptors or electron-withdrawing groups to probe the specific requirements of the target's binding site.
Rational Design Principles for Optimized this compound Analogs
The rational design of optimized analogs of this compound is guided by established structure-activity relationship (SAR) principles derived from studies on various furan-2-carboxamide derivatives. While specific SAR data for this compound is not extensively available in the public domain, general principles can be inferred from related series of compounds to guide the structural modifications aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The core scaffold, consisting of a furan ring linked to a cyanophenyl group via an amide bond, presents multiple opportunities for systematic chemical alterations.
Key areas for modification on the this compound scaffold include the furan ring, the phenyl ring, and the amide linker. Strategic substitutions at these positions can influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.
Modification of the Phenyl Ring:
The cyanophenyl moiety is a crucial component for potential biological activity. The position and nature of substituents on this ring can significantly impact efficacy. For instance, in related N-phenylfuran-2-carboxamide series, the introduction of various functional groups on the phenyl ring has been shown to modulate antibacterial activity.
In a study on N-(4-aryl phenyl)furan-2-carboxamide analogs, modifications to the para-position of the phenyl ring with different aryl groups via Suzuki-Miyaura cross-coupling reactions resulted in a range of antibacterial activities against clinically isolated drug-resistant bacteria. This suggests that the electronic and steric nature of the substituent on the phenyl ring plays a direct role in the compound's biological effect. For instance, the parent compound, N-(4-bromophenyl)furan-2-carboxamide, demonstrated significant efficacy, indicating that halogen substitution can be favorable. The introduction of other aryl groups at this position can be explored to further probe the binding pocket of a potential target.
Modification of the Furan Ring:
Modification of the Amide Linker:
The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor. While modifications to the amide linker itself are less common, its conformation is influenced by the flanking furan and phenyl rings. Altering the substituents on these rings can indirectly affect the orientation of the amide group and its ability to engage in crucial interactions with a biological target.
The following interactive data table summarizes the antibacterial activity of a series of N-(4-aryl phenyl)furan-2-carboxamide analogs, which can serve as a model for the rational design of new derivatives based on the this compound scaffold. The minimum inhibitory concentration (MIC) values against various bacterial strains highlight the impact of different substituents on the phenyl ring.
| Compound | R Group (at para-position of phenyl ring) | MIC (μg/mL) vs. A. baumannii | MIC (μg/mL) vs. K. pneumoniae | MIC (μg/mL) vs. E. cloacae | MIC (μg/mL) vs. MRSA |
|---|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | -Br | 64 | 64 | 128 | 64 |
| N-(4-(p-tolyl)phenyl)furan-2-carboxamide | -C6H4-CH3 | >256 | >256 | >256 | 128 |
| N-(4-(4-methoxyphenyl)phenyl)furan-2-carboxamide | -C6H4-OCH3 | >256 | >256 | >256 | >256 |
| N-(4-(4-fluorophenyl)phenyl)furan-2-carboxamide | -C6H4-F | >256 | >256 | >256 | >256 |
| N-(4-(naphthalen-2-yl)phenyl)furan-2-carboxamide | -Naphthyl | >256 | >256 | >256 | >256 |
The data suggests that for this particular series of antibacterial agents, the introduction of larger aryl groups at the para-position of the phenyl ring generally leads to a decrease in activity compared to the bromo-substituted parent compound. This highlights the sensitivity of the biological target to the steric and electronic properties of this position. These findings underscore the importance of systematic exploration of substituents on the phenyl ring to optimize the biological activity of this compound analogs.
Mechanistic Investigations at the Molecular and Cellular Level
Target Identification and Validation Studies
Target identification studies for furan-2-carboxamide scaffolds have pointed towards distinct molecular targets in both prokaryotic and eukaryotic systems. The core structure is recognized for its potential to interact with specific enzymes and receptors, leading to the modulation of their functions.
Mycobacterium tuberculosis Salicylate (B1505791) Synthase (MbtI): The furan-based scaffold is a key pharmacophore in the development of inhibitors for MbtI, an enzyme essential for siderophore biosynthesis in Mycobacterium tuberculosis (Mtb) and absent in humans. mdpi.com Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of an electron-withdrawing group on the phenyl ring for potent MbtI inhibition. mdpi.com Specifically, the placement of a cyano (-CN) group at the meta-position (position 3) of the phenyl ring has been shown to be favorable for enzyme inhibition. mdpi.com
Research on 5-phenylfuran-2-carboxylic acid derivatives, which are structurally related to N-(3-cyanophenyl)furan-2-carboxamide, has identified potent inhibitors of MbtI. These compounds demonstrate significant antitubercular activity, suggesting that this class of molecules holds promise for future therapeutic strategies against tuberculosis. mdpi.comnih.gov While direct inhibitory data for this compound is not extensively documented, the activity of its close analogs suggests it is a plausible candidate for MbtI inhibition.
| Compound | MbtI Inhibition (IC50) | Reference |
|---|---|---|
| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~18 µM | mdpi.com |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | 11.2 µM | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govdovepress.com The inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.gov Various heterocyclic compounds, including those containing furan and carboxamide moieties, have been investigated as potential VEGFR-2 inhibitors. dovepress.comnih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the activation of downstream signaling pathways. dovepress.com Although the broader class of carboxamide derivatives has shown activity against VEGFR-2, specific profiling of this compound in VEGFR-2 enzymatic assays is not prominently featured in available literature.
Voltage-gated sodium channel Nav1.8: The Nav1.8 sodium channel is predominantly expressed in sensory neurons and plays a crucial role in pain signaling. nih.gov Selective blockers of this channel are sought after as potential analgesics. The furan-2-carboxamide scaffold has been incorporated into potent Nav1.8 inhibitors. For example, the compound A-803467, identified as 5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide, is a selective Nav1.8 blocker that reduces neuronal activity in neuropathic pain models. nih.govresearchgate.net This indicates that the furan-carboxamide core can be effectively targeted to this ion channel, although specific binding data for this compound is not available.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1): MCH-R1 is a G-protein-coupled receptor primarily located in the brain that is involved in regulating energy homeostasis and feeding behavior, making it a target for anti-obesity therapeutics. nih.gov A wide variety of small molecules have been developed as MCH-R1 antagonists. nih.govresearchgate.net While some of these antagonists contain carboxamide groups, the chemical space is diverse, and a direct link between the this compound structure and MCH-R1 antagonism has not been established in published studies.
LasR Quorum Sensing Receptor: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria like Pseudomonas aeruginosa to coordinate virulence factor production and biofilm formation. nih.govnih.gov The LasR protein is a key transcriptional regulator in the las QS system, making it an attractive target for anti-virulence therapies. nih.govmdpi.com Research has demonstrated that furan-2-carboxamides can act as inhibitors of QS. nih.gov This activity is based on the concept of bioisosteric replacement, where the furan-2-carboxamide moiety mimics the furanone ring of natural and synthetic QS inhibitors. nih.govresearchgate.net
Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation
Cell-Based Assays for Target Engagement and Phenotypic Screening
Currently, there is no publicly available research detailing the use of cell-based assays to determine the specific molecular targets of this compound. Target engagement assays are crucial for understanding how a compound interacts with its intended biological target within a cellular environment. Techniques such as cellular thermal shift assays (CETSA), reporter gene assays, or fluorescence resonance energy transfer (FRET)-based assays have not been reported for this specific compound.
Similarly, there are no published studies that have included this compound in phenotypic screening campaigns. Phenotypic screening involves testing compounds for their effects on cellular phenotypes without a preconceived target. This approach can be powerful for discovering novel biological functions of compounds. The absence of such data for this compound means its potential effects on cellular behaviors like proliferation, differentiation, or apoptosis remain uncharacterized.
Complex Biological Systems and Co-culture Models
The evaluation of this compound in complex biological systems, such as 3D organoids or co-culture models, has not been documented in the scientific literature. These models are increasingly used to better mimic the physiological complexity of tissues and organs, providing more relevant insights into a compound's efficacy and potential toxicity. Co-culture models, where different cell types are grown together, are particularly useful for studying the effects of a compound on cell-cell interactions and signaling pathways. The lack of studies in these advanced in vitro systems limits the current understanding of how this compound might behave in a more physiologically relevant context.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to forecast the binding mode and affinity of a small molecule ligand to the binding site of a protein.
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking simulations for N-(3-cyanophenyl)furan-2-carboxamide would be employed to predict how it binds to a specific target protein. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. The results are typically presented as a binding energy value (e.g., in kcal/mol), where a lower value indicates a more stable complex and higher binding affinity. nih.gov For instance, in studies of similar carboxamide derivatives, docking has been used to identify the most stable binding conformations within the active site of a target protein. researchgate.net
Table 1: Illustrative Molecular Docking Affinity Data
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|
| Target X | -8.5 | 0.25 |
| Target Y | -7.2 | 1.5 |
| Target Z | -6.0 | 10.8 |
Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies and does not represent actual data for this compound.
Identification of Key Interacting Amino Acid Residues
A critical output of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. rsc.org These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for the stability of the ligand-protein complex. For this compound, docking studies would reveal which amino acids its furan (B31954) ring, carboxamide linker, and cyanophenyl group interact with. This information is fundamental for understanding the mechanism of action and for designing more potent and selective analogs. Studies on related compounds have highlighted the importance of specific residues in forming stable complexes. mdpi.com
Table 2: Potential Interacting Residues for this compound
| Interaction Type | Amino Acid Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond | Serine | 2.1 |
| Hydrogen Bond | Lysine | 2.5 |
| Hydrophobic | Leucine | 3.5 |
| Hydrophobic | Valine | 3.8 |
| Pi-Pi Stacking | Phenylalanine | 4.0 |
Note: This table illustrates the kind of interactions that could be identified and does not represent verified data for this compound.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, an MD simulation would be performed on the ligand-protein complex predicted by molecular docking. This would provide insights into the stability of the binding pose and the dynamics of the interactions. researchgate.net The simulation would reveal whether the initial interactions are maintained over a period of time, providing a more accurate picture of the binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capabilities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov A 3D-QSAR model for a series of furan-2-carboxamide analogs, including this compound, could be developed to predict the biological activity of new, unsynthesized compounds. nih.govpreprints.org These models are built using a training set of compounds with known activities and can be used to guide the design of more potent molecules by identifying key structural features that influence activity. rsc.org
De Novo Drug Design Methodologies Guided by Structural Insights
De novo drug design involves the computational generation of novel molecular structures with desired properties. nih.gov The structural insights gained from molecular docking and MD simulations of this compound could be used to guide de novo design algorithms. These programs can "grow" new molecules within the binding site of the target protein, suggesting novel scaffolds or modifications to the existing furan-2-carboxamide structure that could lead to improved binding affinity and selectivity.
Future Research Directions and Potential Applications in Preclinical Drug Discovery
Exploration of Novel Therapeutic Areas
Future research into N-(3-cyanophenyl)furan-2-carboxamide and its analogues could unveil potential applications across various diseases, largely inferred from the activities of related furan-2-carboxamide derivatives.
Anticancer Activity: Furan-2-carboxamide derivatives have demonstrated notable potential as anticancer agents. ontosight.ainih.gov For instance, a novel furan-2-carboxamide-based small molecule was identified as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives, which are structurally related, showed significant anticancer activity against liver and breast cancer cell lines. mdpi.com Specifically, a derivative with a p-tolyl group exhibited high efficacy against hepatocellular carcinoma. mdpi.com Given these precedents, this compound should be investigated for its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. Mechanistic studies could explore its potential to interfere with key cellular processes such as cell cycle progression and apoptosis. mdpi.com
Antimicrobial and Antibiofilm Activity: The furan (B31954) scaffold is a component of several antibacterial drugs. ijabbr.com Recent studies have highlighted the antimicrobial potential of novel furan-2-carboxamide derivatives. mdpi.comnih.gov A series of carbamothioyl-furan-2-carboxamide derivatives displayed significant activity against various bacterial and fungal strains. mdpi.com Furthermore, a diversity-oriented synthesis of furan-2-carboxamides led to the discovery of compounds with significant antibiofilm activity against Pseudomonas aeruginosa. researchgate.netnih.govnih.gov This suggests that this compound could be a valuable lead structure for developing new agents to combat drug-resistant pathogens and biofilms.
Other Potential Therapeutic Areas: The versatility of the furan-2-carboxamide scaffold extends to other therapeutic areas. Derivatives have been investigated as urotensin-II receptor antagonists for cardiovascular diseases and as potential treatments for neurological conditions. mdpi.comnih.gov The incorporation of a cyanophenyl group, a moiety present in various bioactive compounds, could modulate the activity of the parent furan-2-carboxamide core towards new biological targets. nih.govpharmalego.com
| Potential Therapeutic Area | Rationale Based on Furan-2-Carboxamide Derivatives | Key Research Findings on Related Compounds |
| Oncology | Induction of apoptosis and cell cycle arrest in cancer cells. nih.govmdpi.com | A microtubule stabilizing agent with IC50 values in the low micromolar range against various cancer cells. nih.gov |
| Infectious Diseases | Inhibition of bacterial and fungal growth; disruption of bacterial biofilms. mdpi.comresearchgate.net | Carbamothioyl-furan-2-carboxamides show significant antimicrobial activity. mdpi.com Certain derivatives inhibit P. aeruginosa biofilm formation by over 50%. researchgate.netnih.gov |
| Cardiovascular Diseases | Antagonism of the urotensin-II receptor, implicated in cardiovascular function. nih.gov | 5-aryl-furan-2-carboxamide derivatives identified as potent urotensin-II receptor antagonists with nanomolar IC50 values. nih.gov |
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The structural features of this compound make it a candidate for development into a chemical probe.
A recently developed chemical probe utilizes a Diels-Alder reaction to covalently bind to natural products containing furan moieties, enabling their identification from complex mixtures. nih.gov This indicates that the furan ring in this compound could potentially be targeted by such reactivity-based probes.
To be developed into a useful chemical probe, this compound would need to be modified to incorporate reporter groups, such as fluorophores or affinity tags, while retaining its biological activity. The synthesis of such derivatives would allow for the visualization and identification of its cellular targets, thereby elucidating its mechanism of action. Bioorthogonal chemistry techniques could be employed to label cellular components without interfering with native biological processes. wikipedia.org
Innovative Methodologies for Compound Synthesis and Evaluation
Advancements in synthetic chemistry and screening technologies can accelerate the development of this compound and its derivatives.
Innovative Synthesis Methodologies:
Diversity-Oriented Synthesis (DOS): This approach can be used to rapidly generate a library of structurally diverse furan-2-carboxamides for biological screening. researchgate.netnih.gov This would allow for a more comprehensive exploration of the chemical space around the lead compound.
Modular Synthetic Routes: The development of modular synthetic strategies, such as those employing C-H arylation and transamidation chemistry, can provide efficient access to a wide range of structurally complex derivatives from simple precursors. mdpi.com
Green Chemistry Approaches: Employing environmentally friendly synthetic methods, such as microwave-assisted synthesis or mechanosynthesis, can reduce waste and reaction times. nih.govfrontiersin.org
High-Throughput Evaluation:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. ewadirect.comstanford.edu Libraries of this compound analogues could be screened to identify compounds with improved activity.
High-Content Screening (HCS): HCS combines automated microscopy with image analysis to assess the effects of compounds on cellular phenotypes, providing more detailed information than traditional HTS assays.
The integration of these innovative synthetic and evaluation methodologies will be crucial for efficiently advancing this compound from a chemical entity to a potential preclinical candidate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-cyanophenyl)furan-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis of structurally analogous carboxamides (e.g., N-(3-ethylphenyl)furan-2-carboxamide) typically involves coupling furan-2-carboxylic acid derivatives with substituted anilines. For this compound, a plausible route includes:
- Step 1 : Activation of furan-2-carboxylic acid using coupling agents like EDCI or DCC in anhydrous dichloromethane.
- Step 2 : Reaction with 3-cyanoaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be tested using design-of-experiments (DoE) approaches. For example, higher yields may be achieved in aprotic solvents (e.g., THF) at 40–60°C. Monitor progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% target).
- Spectroscopy : Confirm the structure via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, furan protons at δ 6.3–7.0 ppm) and C NMR (carbonyl signal ~165 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 239.2 (calculated for CHNO).
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into target active sites (e.g., EGFR kinase). The cyanophenyl group may engage in π-π stacking with aromatic residues (e.g., Phe 723), while the carboxamide forms hydrogen bonds .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
- ADMET Prediction : Tools like SwissADME predict logP (~2.8) and bioavailability, critical for prioritizing in vitro assays .
Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar carboxamides?
- Methodology :
- X-ray Crystallography : Co-crystallize this compound with its target protein. Use SHELXL for refinement to resolve electron density maps and confirm binding modes .
- Data Analysis : Compare hydrogen-bonding networks and hydrophobic interactions across crystal structures of analogs (e.g., N-(3-fluorophenyl) derivatives) to explain potency variations .
Q. What experimental designs are recommended to elucidate the metabolic stability of this compound in hepatic microsomes?
- Methodology :
- In Vitro Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Sample at 0, 15, 30, and 60 min.
- LC-MS/MS Quantification : Use a QTOF mass spectrometer to detect metabolites (e.g., hydroxylation at the furan ring or cyanophenyl group).
- Kinetic Analysis : Calculate intrinsic clearance (Cl) using the substrate depletion method. Compare with positive controls (e.g., verapamil) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound analogs?
- Methodology :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated intestinal fluid. Use nephelometry for quantification.
- QSAR Modeling : Correlate substituent effects (e.g., cyano vs. ethyl groups) with logS values. The electron-withdrawing cyano group may reduce solubility compared to ethyl derivatives .
- Crystallinity Assessment : Compare DSC thermograms of amorphous vs. crystalline forms, as crystallinity drastically impacts solubility .
Applications in Drug Discovery
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Methodology :
- Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Include a positive control (e.g., doxorubicin) and measure IC values.
- Apoptosis Assays : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptosis.
- Target Validation : siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
